![molecular formula C20H20N2O2S2 B2595706 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034340-20-8](/img/structure/B2595706.png)
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex chemical compound. It contains a thiophene unit, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be complex. They often involve a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Chemical Reactions Analysis
Thiophene-based compounds can undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Scientific Research Applications
- Its structural features may be explored for developing pharmaceutical agents with specific biological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The compound’s thiophene ring system is associated with pharmacological activities. For instance:
Medicinal Chemistry and Drug Development
Pharmacological Properties
Synthetic Methods and Heterocyclization
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,18-8-7-16-4-1-2-5-17(16)13-18)22-14-15-9-10-21-19(12-15)20-6-3-11-25-20/h3,6-13,22H,1-2,4-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZGGNOOEOMSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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